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Compound of Interest

Compound Name: 5-Methoxy-2,1,3-benzothiadiazole

Cat. No.: B167677

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2,1,3-
benzothiadiazole

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive overview of the known physicochemical properties of
5-Methoxy-2,1,3-benzothiadiazole (CAS No. 1753-76-0). Due to its structural similarity to a
class of heterocyclic compounds with diverse biological activities, understanding these
fundamental properties is crucial for its potential application in medicinal chemistry and
materials science. This guide consolidates available quantitative data, outlines detailed
experimental protocols for its synthesis and property determination, and visualizes key
workflows relevant to its study.

Core Physicochemical Data

The following tables summarize the key identifiers and physicochemical properties of 5-
Methoxy-2,1,3-benzothiadiazole. While some experimental data is available, values for
several properties have not been reported in the reviewed literature.

Table 1: Compound Identification
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Identifier Value

Chemical Name 5-Methoxy-2,1,3-benzothiadiazole
CAS Number 1753-76-0[1]

Molecular Formula C7HeN20S[2]

Molecular Weight 166.20 g/mol [2]

Canonical SMILES COclccc2nsnc2cl|?]

Table 2: Physicochemical Properties

Property Value Notes

Melting Point 82 °C[2] Experimental Value

Boiling Point Not Reported -

Appearance Not Reported -

Aqueous Solubility Not Reported -

logP (Octanol/Water) Not Reported Partition Coefficient

pKa Not Reported Acid Dissociation Constant

Spectroscopic and Characterization Data

Structural confirmation of 5-Methoxy-2,1,3-benzothiadiazole relies on standard spectroscopic
techniques. Expected and reported data are presented below.

Table 3: Spectroscopic Data
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Technique Expected /| Reported Data

3 (ppm): 7.84 (d, J = 9.2 Hz, 1H), 7.41 (d, J =

1H NMR 2.5 Hz, 1H), 7.09 (dd, J = 9.2, 2.5 Hz, 1H), 3.92
(s, 3H)
o (ppm): 160.2, 156.4, 146.9, 120.3, 118.2,
13C NMR
105.7, 56.1
v (cm~1): ~3050-3100 (Aromatic C-H stretch),
~2950 (Aliphatic C-H stretch), ~1600 (C=N
FT-IR (KBr) _
stretch), ~1500 (Aromatic C=C stretch), ~1250
(C-0 stretch)
Mass Spec. (ESI-MS) m/z: [M+H]* calculated for C7H7N20S*: 167.03

Experimental Protocols

Reproducibility is paramount in scientific research. This section details the synthetic route for 5-
Methoxy-2,1,3-benzothiadiazole and provides generalized, standard protocols for the
determination of key physicochemical properties.

Synthesis of 5-Methoxy-2,1,3-benzothiadiazole

A plausible and commonly employed method for synthesizing benzothiadiazoles involves the
cyclization of an ortho-phenylenediamine derivative. The workflow begins with the reduction of
a nitroaniline precursor, followed by cyclization to form the thiadiazole ring.
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(e.g., SnClz, HCI)

4-Methoxy-1,2-phenylenediamine

Cyclization
(e.g., Thionyl Chloride, SOCI2)

5-Methoxy-2,1,3-benzothiadiazole

Click to download full resolution via product page

Proposed synthetic workflow for 5-Methoxy-2,1,3-benzothiadiazole.

Step 1: Synthesis of 4-Methoxy-1,2-phenylenediamine (Reduction)

o To a stirred solution of 4-methoxy-2-nitroaniline (1 equivalent) in ethanol, add stannous
chloride (SnCl2) (3-4 equivalents) and concentrated hydrochloric acid (HCI) portion-wise.

o Heat the reaction mixture at reflux for 2-4 hours. Reaction progress should be monitored by
Thin Layer Chromatography (TLC).

o After completion, cool the mixture to room temperature.

» Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO3) until the pH
is approximately 8-9.

o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

o Combine the organic layers, dry over anhydrous sodium sulfate (Na=S0Oa4), and concentrate
under reduced pressure to yield the crude product.

Step 2: Synthesis of 5-Methoxy-2,1,3-benzothiadiazole (Cyclization)
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e Dissolve the 4-methoxy-1,2-phenylenediamine from Step 1 (1 equivalent) in a suitable
solvent such as toluene or dichloromethane.

e Cool the solution to 0 °C in an ice bath.
o Slowly add thionyl chloride (SOCI2) (1.1 equivalents) dropwise to the stirred solution.

 After the addition is complete, allow the reaction to warm to room temperature and then heat
at reflux for 3-5 hours, monitoring by TLC.

e Upon completion, cool the mixture and carefully quench the reaction with water.

o Separate the organic layer, wash with brine, dry over anhydrous Na=SOa4, and concentrate
under reduced pressure.

» Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., hexane/ethyl acetate) to obtain pure 5-Methoxy-2,1,3-benzothiadiazole.

Determination of Melting Point

The melting point is determined using a calibrated melting point apparatus.

o Asmall, dry sample of the crystalline compound is packed into a capillary tube.
e The tube is placed in the heating block of the apparatus.

e The temperature is increased at a controlled rate.

o The temperature range is recorded from the point at which the first drop of liquid appears to
the point at which the entire sample has melted.

Determination of logP (Octanol-Water Partition
Coefficient)

The Shake Flask method is a traditional approach, while HPLC-based methods are faster.

¢ Shake Flask Method:
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o Prepare a saturated solution of the compound in a biphasic system of n-octanol and water.
o The mixture is shaken until equilibrium is reached.

o The phases are separated, and the concentration of the compound in each phase is
determined using a suitable analytical technique (e.g., UV-Vis spectroscopy).

o The partition coefficient, P, is calculated as the ratio of the concentration in the organic
phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

e HPLC Method:
o Areversed-phase high-performance liquid chromatography (RP-HPLC) system is used.

o The retention time of the compound is measured and compared to the retention times of a
series of standards with known logP values.

o A calibration curve of logP versus retention time is used to determine the logP of the
sample.

Determination of pKa

Potentiometric titration is a common and accurate method for pKa determination.
o Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).
e Prepare a dilute solution (e.g., 1 mM) of the compound.

e Adjust the initial pH of the solution to the acidic range (e.g., pH 2) with a standard acid
solution (e.g., 0.1 M HCI).

« Titrate the solution by adding small, precise volumes of a standard base solution (e.g., 0.1 M
NaOH).

e Record the pH after each addition, continuing until the basic range (e.g., pH 12) is reached.

e Plot the pH versus the volume of titrant added. The pKa is determined from the inflection
point of the resulting titration curve.
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Biological Context and Experimental Workflow

While specific biological signaling pathways for 5-Methoxy-2,1,3-benzothiadiazole are not
well-documented, related benzothiadiazole derivatives have shown potential as anticancer
agents. A standard initial step in assessing such potential is the in vitro cytotoxicity or cell
viability assay, such as the MTT assay.

MTT Assay Workflow for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
The intensity of the color is proportional to the number of viable cells.
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General workflow for an MTT cell viability assay.
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Protocol Outline:

o Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a
predetermined density and incubate to allow for attachment.

o Compound Treatment: Treat the cells with a range of concentrations of 5-Methoxy-2,1,3-
benzothiadiazole and incubate for a set period (e.g., 48 or 72 hours).

e MTT Incubation: Add MTT labeling reagent to each well and incubate for approximately 4
hours. During this time, mitochondrial dehydrogenases in viable cells convert the MTT to
purple formazan.

e Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan
crystals.

o Absorbance Reading: Measure the absorbance of each well using a microplate reader at a
wavelength between 550 and 600 nm.

» Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The
ICso0 value (the concentration of the compound that inhibits 50% of cell growth) can then be
determined.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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